2-(4-chloro-2-methylphenyl)ethan-1-amine
Overview
Description
2-(4-chloro-2-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12ClN It is a derivative of phenethylamine, where the phenyl ring is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenyl)ethan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 2-(4-Chloro-2-methylphenyl)nitroethane, using reducing agents such as iron in acidic media or catalytic hydrogenation. Another method involves the reductive amination of 4-Chloro-2-methylbenzaldehyde with ethylamine in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: Reduction reactions can further reduce the compound to form secondary or tertiary amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Hydroxyl or amino-substituted phenethylamine derivatives.
Scientific Research Applications
2-(4-chloro-2-methylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect the central nervous system and other biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Methylphenethylamine: Similar structure but lacks the chlorine substitution.
4-Chlorophenethylamine: Similar structure but lacks the methyl substitution.
Phenethylamine: The parent compound without any substitutions.
Uniqueness
2-(4-chloro-2-methylphenyl)ethan-1-amine is unique due to the presence of both chlorine and methyl substitutions on the phenyl ring. These substitutions can significantly alter the compound’s chemical properties, reactivity, and biological activity compared to its analogs. The chlorine atom increases the compound’s electron-withdrawing capacity, while the methyl group adds steric hindrance, influencing its interaction with molecular targets.
Properties
Molecular Formula |
C9H12ClN |
---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12ClN/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6H,4-5,11H2,1H3 |
InChI Key |
AYTIFVIMPTWGDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CCN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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